molecular formula C14H15FO2 B13595122 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol

4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol

Cat. No.: B13595122
M. Wt: 234.27 g/mol
InChI Key: UOCUNYYBJMNHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol typically involves the reaction of 5-hydroxymethylfurfural with a fluoro-Grignard reagent, such as 4-fluorophenyl magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under ice-water bath conditions. After the addition of the Grignard reagent, the mixture is stirred at room temperature, followed by the addition of a saturated ammonium chloride solution to quench the reaction. The product is then extracted using ethyl acetate and purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-one.

    Reduction: 4-(5-(4-Fluorophenyl)tetrahydrofuran-2-yl)butan-2-ol.

    Substitution: 4-(5-(4-Methoxyphenyl)furan-2-yl)butan-2-ol.

Scientific Research Applications

4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and fluorophenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenylfuran-2-yl)butan-2-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-(5-(4-Chlorophenyl)furan-2-yl)butan-2-ol: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    4-(5-(4-Methylphenyl)furan-2-yl)butan-2-ol: Features a methyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-ol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and specificity in various applications, making it distinct from its analogs.

Properties

Molecular Formula

C14H15FO2

Molecular Weight

234.27 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)furan-2-yl]butan-2-ol

InChI

InChI=1S/C14H15FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h3-6,8-10,16H,2,7H2,1H3

InChI Key

UOCUNYYBJMNHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(O1)C2=CC=C(C=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.